4-(Aminomethyl)-2,2-dimethylchroman-7-ol

Description

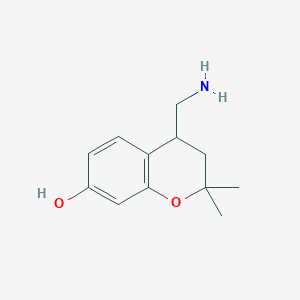

4-(Aminomethyl)-2,2-dimethylchroman-7-ol is a chromanol derivative characterized by a benzopyran backbone with a hydroxyl group at position 7, two methyl groups at position 2, and an aminomethyl substituent at position 4.

Properties

Molecular Formula |

C12H17NO2 |

|---|---|

Molecular Weight |

207.27 g/mol |

IUPAC Name |

4-(aminomethyl)-2,2-dimethyl-3,4-dihydrochromen-7-ol |

InChI |

InChI=1S/C12H17NO2/c1-12(2)6-8(7-13)10-4-3-9(14)5-11(10)15-12/h3-5,8,14H,6-7,13H2,1-2H3 |

InChI Key |

YTSUVZXZRWTSAF-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CC(C2=C(O1)C=C(C=C2)O)CN)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Aminomethyl)-2,2-dimethylchroman-7-ol can be achieved through several synthetic routes. One common method involves the reaction of 2,2-dimethylchroman-7-ol with formaldehyde and ammonium chloride under acidic conditions to introduce the aminomethyl group at the 4-position. The reaction typically requires a catalyst such as hydrochloric acid and is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-(Aminomethyl)-2,2-dimethylchroman-7-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group at the 7-position can be oxidized to form a ketone or aldehyde.

Reduction: The aminomethyl group can be reduced to form a primary amine.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.

Major Products

Oxidation: Formation of 4-(Aminomethyl)-2,2-dimethylchroman-7-one.

Reduction: Formation of 4-(Aminomethyl)-2,2-dimethylchroman-7-amine.

Substitution: Formation of various substituted chroman derivatives depending on the substituent introduced.

Scientific Research Applications

4-(Aminomethyl)-2,2-dimethylchroman-7-ol has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential biological activities, including antioxidant and anti-inflammatory properties.

Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer and neurodegenerative disorders.

Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-(Aminomethyl)-2,2-dimethylchroman-7-ol involves its interaction with various molecular targets and pathways. The hydroxyl group at the 7-position can participate in hydrogen bonding and other interactions with biological molecules, while the aminomethyl group can form covalent bonds with target proteins. These interactions can modulate the activity of enzymes and receptors, leading to the observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

6-Chloro-2,2-dimethylchroman-7-ol (CAS: 653563-84-9)

- Structural Similarities : Shares the chroman backbone, 2,2-dimethyl groups, and 7-hydroxyl substituent.

- Key Differences: Substitution at position 6 (chloro vs. aminomethyl at position 4).

- Impact on Properties: Solubility: The chloro group is less polar than aminomethyl, likely reducing aqueous solubility compared to the target compound. Reactivity: The electron-withdrawing chlorine may decrease nucleophilicity at the aromatic ring, whereas the aminomethyl group in the target compound could participate in hydrogen bonding or act as a site for further functionalization .

4-Methylcoumarin Derivatives (e.g., 4-Methyl-2-oxo-2H-chromen-7-yl Derivatives)

- Structural Similarities : Both contain a benzopyran core with substituents at positions 4 and 5.

- Key Differences: Coumarins feature a lactone ring (2-oxo group), while the target compound has a hydroxyl group at position 7 and an aminomethyl group at position 4.

- Impact on Properties: Fluorescence: Coumarins are known for fluorescence due to the conjugated lactone ring; the target compound’s lack of this feature may limit optical applications. Biological Activity: Coumarin derivatives often exhibit anticoagulant or antimicrobial activity. The aminomethyl group in the target compound could enhance interactions with biological targets (e.g., enzymes or receptors) .

4-(Aminomethyl)chroman-4-ol (CID 12914867)

- Structural Similarities: Both compounds have an aminomethyl group and hydroxyl substituents on a chroman backbone.

- Key Differences : Hydroxyl group at position 4 (vs. position 7) and absence of 2,2-dimethyl groups.

- Steric Effects: The 2,2-dimethyl groups in the target compound increase steric bulk, which could influence binding affinity in biological systems or stability in formulations .

Comparative Data Table

Biological Activity

4-(Aminomethyl)-2,2-dimethylchroman-7-ol is a compound of interest in medicinal chemistry due to its structural features that may confer various biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

Structural Overview

The compound belongs to the chroman family, characterized by a chroman core structure which is known for its diverse biological activities. The presence of an amino group and a hydroxyl group enhances its potential for interaction with biological targets.

Antioxidant Activity

Research indicates that compounds within the chroman family exhibit significant antioxidant properties. For instance, derivatives of chroman-4-one have shown to possess potent antioxidant activity, which is crucial in mitigating oxidative stress-related diseases. Studies have demonstrated that these derivatives can inhibit lipid peroxidation and scavenge free radicals effectively .

Anticancer Activity

Several studies have evaluated the anticancer properties of chroman derivatives, including this compound. For example, chromanone derivatives have been tested against various cancer cell lines, revealing IC50 values indicating their potency in inhibiting cell proliferation. A notable finding is that certain derivatives exhibited IC50 values as low as 3.86 µg/ml against specific cancer cell lines, suggesting a promising therapeutic potential .

Enzyme Inhibition

The compound has been investigated for its ability to inhibit key enzymes involved in inflammatory processes. Specifically, it has shown potential in inhibiting 5-lipoxygenase (5-LOX), an enzyme critical in the biosynthesis of leukotrienes that mediate inflammation. The inhibitory activity was quantified with IC50 values indicating effective concentrations for therapeutic applications .

The biological activity of this compound can be attributed to several mechanisms:

- Antioxidant Mechanism : The compound's ability to donate electrons allows it to neutralize free radicals and reduce oxidative damage.

- Enzyme Interaction : By binding to active sites on enzymes like 5-LOX, it prevents substrate access and subsequent product formation.

- Cellular Uptake : Structural modifications in the chroman core may enhance cellular uptake, increasing bioavailability and efficacy against target cells.

Case Studies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.